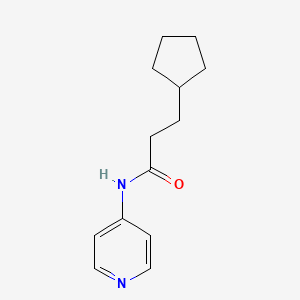

3-cyclopentyl-N-(pyridin-4-yl)propanamide

Description

3-cyclopentyl-N-(pyridin-4-yl)propanamide: is an organic compound with the molecular formula C13H18N2O It consists of a cyclopentyl group attached to a propanamide backbone, with a pyridin-4-yl substituent on the nitrogen atom of the amide group

Properties

IUPAC Name |

3-cyclopentyl-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(6-5-11-3-1-2-4-11)15-12-7-9-14-10-8-12/h7-11H,1-6H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRRWNQGJNIYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290155 | |

| Record name | N-4-Pyridinylcyclopentanepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438472-61-8 | |

| Record name | N-4-Pyridinylcyclopentanepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438472-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Pyridinylcyclopentanepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(pyridin-4-yl)propanamide typically involves the following steps:

Formation of the Amide Bond: The starting materials, cyclopentylamine and pyridine-4-carboxylic acid, are reacted under conditions that promote amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

Substitution: The pyridin-4-yl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of cyclopentyl ketone derivatives.

Reduction: Formation of cyclopentylamine derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound is being investigated for its potential as a therapeutic agent due to its unique structural properties, which may allow it to interact favorably with biological targets. The presence of the cyclopentyl group and the pyridinyl moiety enhances its pharmacological profile, making it a candidate for further exploration in drug development processes.

Lead Compound in Drug Development

3-Cyclopentyl-N-(pyridin-4-yl)propanamide serves as a lead molecule in the development of new drugs aimed at treating various diseases. Its structure allows for modifications that can improve efficacy and reduce side effects, which is critical in the drug design process.

Biological Studies

Interaction with Biological Targets

The compound is utilized in biological studies to understand its interactions with specific enzymes and receptors. Research has shown that it may influence various biochemical pathways, which is essential for elucidating its potential therapeutic effects.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific interactions with molecular targets. These interactions can modulate biological processes, making it a valuable compound for research in drug discovery and development.

Industrial Applications

Synthesis of Complex Organic Molecules

In addition to its medicinal applications, this compound is explored for its potential use in the synthesis of other complex organic molecules. It can serve as an intermediate in chemical manufacturing processes, contributing to the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-yl group can participate in hydrogen bonding and π-π interactions, while the cyclopentyl group provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 3-cyclopentyl-N-(pyridin-3-yl)propanamide

- 3-cyclopentyl-N-(pyridin-2-yl)propanamide

- 3-cyclopentyl-N-(pyridin-4-yl)butanamide

Uniqueness

3-cyclopentyl-N-(pyridin-4-yl)propanamide is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards certain biological targets. The cyclopentyl group also contributes to its distinct physicochemical properties, such as solubility and stability.

Biological Activity

3-Cyclopentyl-N-(pyridin-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclopentyl group linked to a propanamide backbone with a pyridin-4-yl substituent. The structural characteristics contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-4-yl group can engage in hydrogen bonding and π-π interactions, while the cyclopentyl group enhances hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can act as selective inhibitors for phosphodiesterase 4D (PDE4D). This enzyme plays a crucial role in cAMP hydrolysis, which is significant for various physiological processes, including memory enhancement and anti-inflammatory responses .

2. Neuroprotective Effects

In animal models, compounds with similar structures have demonstrated neuroprotective effects, particularly in enhancing memory and cognitive functions. For instance, PDE4D inhibitors have shown promise in improving cognitive performance in mouse models of neurodevelopmental disorders .

3. Anti-inflammatory Activity

The compound may exhibit anti-inflammatory properties by modulating the immune response through its action on PDE4D. This modulation can lead to reduced inflammation in various disease models, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the molecular structure significantly impact the biological activity of related compounds. For example, variations in the substituents on the pyridine ring or alterations in the cyclopentyl group can enhance selectivity and potency against specific targets like PDE4D .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | PDE4D inhibitor, neuroprotective |

| 3-Cyclopentyl-N-(pyridin-3-yl)propanamide | Similar to above | Reduced potency |

| 3-Cyclopentyl-N-(pyridin-2-yl)propanamide | Similar to above | Enhanced selectivity |

Case Studies

Case Study 1: Memory Enhancement

A study evaluated the effects of a PDE4D inhibitor closely related to this compound on memory performance in mice. The results indicated significant improvements in novel object recognition tasks at doses of 1 and 3 mg/kg, suggesting potential applications in cognitive disorders .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds in a model of allergic asthma. The results demonstrated that these inhibitors could significantly reduce eosinophil infiltration and cytokine production, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.